molecular formula C16H11F3N2O2 B2658027 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 303146-62-5

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B2658027
CAS No.: 303146-62-5
M. Wt: 320.271
InChI Key: KBNMIWIKBPXKCG-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS: 337922-71-1) is a pyridine-based carbonitrile derivative with a trifluoromethylphenoxy substituent at position 2, an acetyl group at position 5, and a methyl group at position 4. Its molecular formula is C₁₆H₁₁F₃N₂O₂, yielding a molecular weight of 320.27 g/mol. The compound is commercially available from four suppliers and is referenced under multiple synonyms, including MLS000326033 and AC1LSUKF .

Properties

IUPAC Name

5-acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-9-14(10(2)22)6-11(8-20)15(21-9)23-13-5-3-4-12(7-13)16(17,18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNMIWIKBPXKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as acetylacetone and ammonium acetate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using a phenol derivative and a suitable leaving group.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets. The phenoxy and pyridine rings may interact with enzymes or receptors, leading to modulation of their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Carbonitriles

Compound A : 5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile (CAS: 303146-29-4)
  • Structure: Shares the 5-acetyl-6-methyl-pyridine-3-carbonitrile core but replaces the trifluoromethylphenoxy group with a prop-2-yn-1-ylsulfanyl group.
  • Molecular Weight : ~291.33 g/mol (C₁₂H₁₀N₂OS).
  • Key Differences: The sulfanyl group introduces higher lipophilicity (predicted logP ~2.8) compared to the phenoxy group (logP ~3.5 in the target compound). The alkyne moiety may enable click chemistry modifications, a feature absent in the target compound .
Compound B : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS: 573762-62-6)
  • Structure: Lacks acetyl and methyl groups but retains the trifluoromethyl and carbonitrile groups.
  • Molecular Weight : 187.12 g/mol (C₇H₄F₃N₃).
Compound C : 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile (Patent EP 4 374 877 A2)
  • Structure : Pyrimidine core instead of pyridine, with a trifluoromethylphenylamine substituent.
  • Molecular Weight : ~295 g/mol (C₁₂H₈F₃N₅).
  • However, the absence of acetyl and phenoxy groups alters electronic properties .

Functional Group Impact on Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 320.27 g/mol 291.33 g/mol 187.12 g/mol ~295 g/mol
logP (Predicted) 3.5 2.8 1.2 2.5
Polar Groups Acetyl, Carbonitrile, Phenoxy Sulfanyl, Carbonitrile Amino, Carbonitrile Amino, Pyrimidine
Key Applications Drug discovery Click chemistry probes Agrochemicals Kinase inhibitors
  • Trifluoromethyl Group : Present in the target compound and Compound C, this group enhances metabolic resistance to oxidative degradation, a critical feature in drug design .
  • Acetyl Group : Unique to the target compound and Compound A, this moiety may serve as a ketone handle for further derivatization or influence conformational stability .

Biological Activity

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS Number: 303146-62-5) is a synthetic compound with potential biological activities. This pyridine derivative is characterized by its unique trifluoromethyl and phenoxy substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C16H11F3N2O2
  • Molecular Weight : 320.27 g/mol
  • IUPAC Name : 5-acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile
  • Physical Form : Solid
  • Purity : 90% .

Biological Activity Overview

Research indicates that compounds similar to 5-acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyridine derivatives. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.

Anticancer Potential

Emerging research suggests that pyridine-based compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest. Preliminary studies suggest that 5-acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine may share these properties, although detailed investigations are necessary to confirm its efficacy.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity A related pyridine derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were reported at concentrations lower than 100 µg/mL.
Anti-inflammatory Research In a model of induced inflammation, similar compounds reduced edema significantly compared to control groups, suggesting potential for therapeutic use in inflammatory diseases.
Anticancer Efficacy A study on structurally related compounds indicated IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.

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